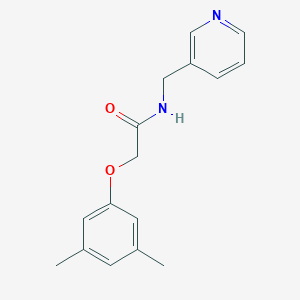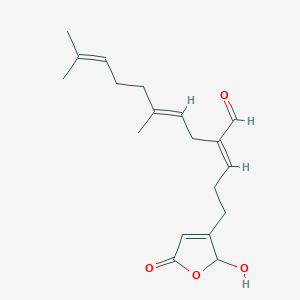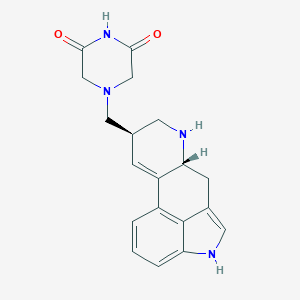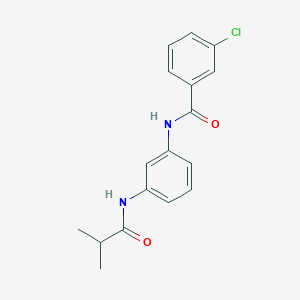
2-(3,5-dimethylphenoxy)-N-(pyridin-3-ylmethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,5-dimethylphenoxy)-N-(pyridin-3-ylmethyl)acetamide, also known as DPAA, is a chemical compound that has gained attention in recent years due to its potential use in various scientific research applications. This compound is synthesized using a specific method and has been found to have promising biochemical and physiological effects. In
作用機序
The mechanism of action of 2-(3,5-dimethylphenoxy)-N-(pyridin-3-ylmethyl)acetamide involves the inhibition of the Akt/mTOR signaling pathway, which is involved in cell growth and survival. 2-(3,5-dimethylphenoxy)-N-(pyridin-3-ylmethyl)acetamide has been found to inhibit the phosphorylation of Akt and mTOR, leading to the inhibition of cell growth and induction of apoptosis.
生化学的および生理学的効果
2-(3,5-dimethylphenoxy)-N-(pyridin-3-ylmethyl)acetamide has been found to have various biochemical and physiological effects. In addition to its anticancer properties, 2-(3,5-dimethylphenoxy)-N-(pyridin-3-ylmethyl)acetamide has been found to have anti-inflammatory and antioxidant properties. It has also been found to improve insulin sensitivity and glucose uptake in cells.
実験室実験の利点と制限
One of the advantages of using 2-(3,5-dimethylphenoxy)-N-(pyridin-3-ylmethyl)acetamide in lab experiments is its specificity for the Akt/mTOR signaling pathway, which makes it a promising candidate for cancer research. However, one limitation is that 2-(3,5-dimethylphenoxy)-N-(pyridin-3-ylmethyl)acetamide has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
将来の方向性
There are several future directions for 2-(3,5-dimethylphenoxy)-N-(pyridin-3-ylmethyl)acetamide research. One direction is to further investigate its anticancer properties and potential use as a cancer treatment. Another direction is to explore its anti-inflammatory and antioxidant properties and potential use in the treatment of inflammatory diseases. Additionally, further research is needed to determine the safety and efficacy of 2-(3,5-dimethylphenoxy)-N-(pyridin-3-ylmethyl)acetamide in humans.
合成法
2-(3,5-dimethylphenoxy)-N-(pyridin-3-ylmethyl)acetamide is synthesized using a specific method that involves the reaction of 3,5-dimethylphenol with pyridine-3-carboxaldehyde followed by the addition of acetic anhydride. The resulting product is then purified using column chromatography to obtain 2-(3,5-dimethylphenoxy)-N-(pyridin-3-ylmethyl)acetamide.
科学的研究の応用
2-(3,5-dimethylphenoxy)-N-(pyridin-3-ylmethyl)acetamide has been found to have promising scientific research applications, particularly in the field of cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 2-(3,5-dimethylphenoxy)-N-(pyridin-3-ylmethyl)acetamide has also been found to induce apoptosis, or programmed cell death, in cancer cells.
特性
製品名 |
2-(3,5-dimethylphenoxy)-N-(pyridin-3-ylmethyl)acetamide |
|---|---|
分子式 |
C16H18N2O2 |
分子量 |
270.33 g/mol |
IUPAC名 |
2-(3,5-dimethylphenoxy)-N-(pyridin-3-ylmethyl)acetamide |
InChI |
InChI=1S/C16H18N2O2/c1-12-6-13(2)8-15(7-12)20-11-16(19)18-10-14-4-3-5-17-9-14/h3-9H,10-11H2,1-2H3,(H,18,19) |
InChIキー |
JAYBCFJHGJHXHN-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)OCC(=O)NCC2=CN=CC=C2)C |
正規SMILES |
CC1=CC(=CC(=C1)OCC(=O)NCC2=CN=CC=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{4-[(3,5-dimethoxybenzoyl)amino]-2-methoxyphenyl}-2-furamide](/img/structure/B238708.png)
![N-[4-(2-furoylamino)-3-methoxyphenyl]nicotinamide](/img/structure/B238711.png)
![(2S)-2-amino-3-[(2-chloroacetyl)amino]propanoic acid](/img/structure/B238714.png)

![N-(2-methoxy-4-{[(4-methoxyphenoxy)acetyl]amino}phenyl)-2-furamide](/img/structure/B238720.png)
![N-{2-methoxy-4-[(2-methylbenzoyl)amino]phenyl}-2-furamide](/img/structure/B238726.png)

![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methylbutanamide](/img/structure/B238733.png)
![N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]-2-phenylacetamide](/img/structure/B238740.png)



![Thiophene-2-carboxylic acid [4-(2,4-dichloro-benzoylamino)-phenyl]-amide](/img/structure/B238761.png)
![N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B238764.png)